[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol
Brand Name: Vulcanchem
CAS No.: 118418-23-8
VCID: VC20834170
InChI: InChI=1S/C11H14O4/c1-13-9-4-2-8(3-5-9)10(12)11-14-6-7-15-11/h2-5,10-12H,6-7H2,1H3
SMILES: COC1=CC=C(C=C1)C(C2OCCO2)O
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol

[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol

CAS No.: 118418-23-8

Cat. No.: VC20834170

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol - 118418-23-8

Specification

CAS No. 118418-23-8
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
IUPAC Name 1,3-dioxolan-2-yl-(4-methoxyphenyl)methanol
Standard InChI InChI=1S/C11H14O4/c1-13-9-4-2-8(3-5-9)10(12)11-14-6-7-15-11/h2-5,10-12H,6-7H2,1H3
Standard InChI Key QPBOYTUGFSEWGJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(C2OCCO2)O
Canonical SMILES COC1=CC=C(C=C1)C(C2OCCO2)O

Introduction

# Dioxolan-2-yl-(4-methoxy-phenyl)-methanol: A Comprehensive Analysis Dioxolan-2-yl-(4-methoxy-phenyl)-methanol is an organic compound characterized by its distinctive chemical structure featuring a methoxyphenyl group connected to a dioxolane ring system. Based on the available research data, this compound demonstrates interesting physicochemical properties that make it potentially valuable in various chemical applications. The compound contains multiple functional groups including an alcohol group, an ether linkage, and a cyclic acetal structure, contributing to its reactivity profile and potential synthetic utility. Key characteristics include a molecular weight of 210.23 g/mol, moderate hydrophobicity (LogP of 1.10), and predicted physical properties such as a boiling point of 352.6°C and density of 1.226 g/cm³ .

Basic Information and Nomenclature Dioxolan-2-yl-(4-methoxy-phenyl)-methanol is an organic compound with multiple oxygen-containing functional groups. Its systematic IUPAC name is [2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methanol, while it also appears in chemical databases under the alternate name 1,3-dioxolane-2-methanol, α-(4-methoxyphenyl)- . The compound is registered with CAS number 118418-23-8, providing a unique identifier for database searches and regulatory purposes .

The molecular formula of the compound is C11H14O4, indicating it contains 11 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . This composition reflects the presence of multiple oxygen-containing functional groups within its structure, contributing to its chemical behavior and potential applications in organic synthesis.

Structural Analysis

The structure of Dioxolan-2-yl-(4-methoxy-phenyl)-methanol features several distinct components that define its chemical identity and reactivity:

  • A 4-methoxyphenyl group (p-methoxyphenyl) - an aromatic ring with a methoxy substituent in the para position

  • A 1,3-dioxolane ring - a five-membered heterocyclic ring containing two oxygen atoms

  • A hydroxymethyl group (-CH2OH) - providing alcohol functionality

The compound's structural representation can be depicted in various formats:

  • SMILES notation: COC1=CC=C(C=C1)C2OCC(O2)CO

  • InChI: InChI=1S/C11H14O4/c1-13-9-4-2-8(3-5-9)11-14-7-10(6-12)15-11/h2-5,10-12H,6-7H2,1H3

  • InChIKey: JXPRSLNUFWMMDR-UHFFFAOYSA-N

The 1,3-dioxolane ring is a cyclic acetal structure commonly used in organic chemistry as a protecting group for carbonyl compounds. Its presence in this molecule suggests potential applications in synthetic pathways where controlled reactivity is required.

Physicochemical Properties

Physical Properties

The physical properties of Dioxolan-2-yl-(4-methoxy-phenyl)-methanol provide insights into its behavior under various conditions, which is essential for handling, storage, and application development. These properties are summarized in Table 2.1:

Physical PropertyValueSource
Molecular Weight210.23 g/molComputed
Boiling Point352.6±32.0 °C (predicted)Chemical databases
Density1.226±0.06 g/cm³ (predicted)Chemical databases
Flash Point167°CChemical databases
Vapor Pressure1.41×10⁻⁵ mmHg at 25°CChemical databases
Index of Refraction1.548Chemical databases
Exact Mass210.089Chemical databases

The relatively high boiling point of 352.6°C suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the hydroxyl group and dipole-dipole interactions of the oxygen-containing functional groups. The compound's density of 1.226 g/cm³ indicates it is denser than water, which has implications for potential extraction or purification processes .

Acidity and Basicity

The compound has a predicted pKa value of approximately 14.09±0.20, indicating that the hydroxyl group is weakly acidic . This value is consistent with typical primary alcohols, which generally have pKa values in the range of 14-16.

Solubility and Polarity

The polar functional groups (hydroxyl and ether linkages) balanced with the non-polar aromatic ring give the compound moderate polarity. This is reflected in its calculated LogP value of 1.10150, suggesting moderate lipophilicity and potential solubility in both polar and non-polar solvents . The calculated polar surface area (PSA) of 47.92 further characterizes its polarity profile .

Reactivity Centers

The compound contains several functional groups that can participate in various chemical reactions:

  • The hydroxyl group can undergo esterification, oxidation, and nucleophilic substitution reactions

  • The 1,3-dioxolane ring (cyclic acetal) can be hydrolyzed under acidic conditions

  • The methoxy group on the aromatic ring can participate in cleavage reactions or serve as a directing group in aromatic substitution

Synthesis and Preparation Methods

Catalyst Considerations

Based on synthesis of related compounds, the preparation of 1,3-dioxolane derivatives often employs acid catalysts. Potential catalysts include:

  • Methanesulfonic acid

  • p-Toluenesulfonic acid monohydrate

  • Hydrogen chloride

  • Sulfuric acid

  • Phosphoric acid

  • Trifluoroacetic acid

  • Camphorsulfonic acid

The selection of an appropriate catalyst would depend on the specific reaction conditions, desired stereochemistry, and sensitivity of other functional groups present in the starting materials.

Analytical Characterization

Spectroscopic Identification

The structural confirmation of Dioxolan-2-yl-(4-methoxy-phenyl)-methanol can be accomplished through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected characteristic signals in ¹H NMR would include:

  • Aromatic protons of the 4-methoxyphenyl group (δ ~6.8-7.5 ppm)

  • Methoxy group protons (δ ~3.7-3.8 ppm)

  • Dioxolane ring protons (δ ~3.8-4.5 ppm)

  • Hydroxymethyl protons (δ ~3.5-4.0 ppm)

  • Hydroxyl proton (variable δ, dependent on concentration and solvent)

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would likely include:

  • O-H stretching (3200-3600 cm⁻¹)

  • C-H stretching (2800-3000 cm⁻¹)

  • C-O stretching (1000-1300 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would reveal a molecular ion peak at m/z 210.089, corresponding to the exact mass of the compound . Fragmentation patterns would likely show characteristic losses of the hydroxymethyl group and cleavage of the dioxolane ring.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable techniques for the analysis and purification of Dioxolan-2-yl-(4-methoxy-phenyl)-methanol. Given its predicted boiling point and stability, GC analysis might require derivatization or high-temperature conditions.

Regulatory and Classification Information

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